molecular formula C30H51N11O9 B14196485 Glycylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-leucyl-L-prolylglycine CAS No. 851367-63-0

Glycylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-leucyl-L-prolylglycine

Katalognummer: B14196485
CAS-Nummer: 851367-63-0
Molekulargewicht: 709.8 g/mol
InChI-Schlüssel: CCQXQYOOWLDDOH-TUFLPTIASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glycylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-leucyl-L-prolylglycine is a complex peptide compound Peptides are short chains of amino acids linked by peptide bonds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Glycylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-leucyl-L-prolylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups are removed to allow the next amino acid to couple.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may employ techniques like high-performance liquid chromatography (HPLC) for purification.

Analyse Chemischer Reaktionen

Types of Reactions

Glycylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-leucyl-L-prolylglycine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Specific amino acid derivatives and coupling agents like HATU or DIC.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to sulfoxides or sulfonic acids, while reduction can yield free thiol groups.

Wissenschaftliche Forschungsanwendungen

Glycylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-leucyl-L-prolylglycine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.

    Industry: Utilized in the development of biomaterials and nanotechnology.

Wirkmechanismus

The mechanism of action of Glycylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-leucyl-L-prolylglycine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, such as:

    Enzyme Inhibition: The peptide can inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It can bind to cell surface receptors, triggering downstream signaling cascades.

    Protein-Protein Interactions: The peptide can influence the formation or disruption of protein complexes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Glycylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-leucyl-L-prolylglycine is unique due to its specific sequence and structural complexity. This uniqueness allows it to interact with a distinct set of molecular targets and exhibit specialized biological activities.

Eigenschaften

CAS-Nummer

851367-63-0

Molekularformel

C30H51N11O9

Molekulargewicht

709.8 g/mol

IUPAC-Name

2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[2-[(2-aminoacetyl)amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C30H51N11O9/c1-17(2)12-19(29(50)41-11-5-7-20(41)27(48)37-16-25(45)46)38-23(43)14-36-26(47)18(6-3-9-34-30(32)33)39-28(49)21-8-4-10-40(21)24(44)15-35-22(42)13-31/h17-21H,3-16,31H2,1-2H3,(H,35,42)(H,36,47)(H,37,48)(H,38,43)(H,39,49)(H,45,46)(H4,32,33,34)/t18-,19-,20-,21-/m0/s1

InChI-Schlüssel

CCQXQYOOWLDDOH-TUFLPTIASA-N

Isomerische SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)CN

Kanonische SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)CNC(=O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.